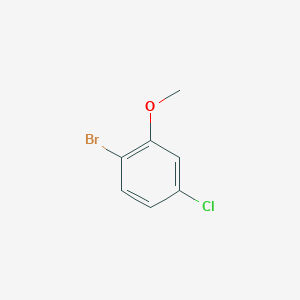![molecular formula C7H12N2O2 B064572 (6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 173549-72-9](/img/structure/B64572.png)
(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HMI-1, and it has been synthesized using several methods.
Wissenschaftliche Forschungsanwendungen
(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has several potential applications in scientific research. It has been shown to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. PARP-1 inhibitors have been shown to be effective in treating cancer, and (6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one could potentially be used as a PARP-1 inhibitor in cancer treatment.
Wirkmechanismus
(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one inhibits PARP-1 by binding to the enzyme's active site. This prevents PARP-1 from repairing DNA damage, leading to cell death in cancer cells. The exact mechanism of action of (6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is still being studied, and more research is needed to fully understand its effects.
Biochemical and Physiological Effects:
(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has been shown to have several biochemical and physiological effects. It has been shown to induce cell death in cancer cells, and it has also been shown to reduce inflammation in animal models. Additionally, (6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in lab experiments is its high yield during synthesis. Additionally, its potent inhibition of PARP-1 makes it a promising candidate for cancer treatment research. However, one limitation of using (6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for research on (6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one. One direction is to further study its potential as a PARP-1 inhibitor in cancer treatment. Another direction is to study its potential as a neuroprotective agent in animal models of neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
Several methods have been developed to synthesize (6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one. One method involves the reaction of (R)-4-aminomethyl-2-pyrrolidinone with 2-methylcyclohexanone in the presence of a catalyst. Another method involves the reaction of (R)-4-aminomethyl-2-pyrrolidinone with 2-methylcyclohexanone in the presence of a Lewis acid catalyst. The yield of this compound is generally high using both methods.
Eigenschaften
CAS-Nummer |
173549-72-9 |
|---|---|
Produktname |
(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one |
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(6R,7aS)-6-hydroxy-2-methyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one |
InChI |
InChI=1S/C7H12N2O2/c1-8-4-9-3-5(10)2-6(9)7(8)11/h5-6,10H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
HDXMIEKMICWNKI-RITPCOANSA-N |
Isomerische SMILES |
CN1CN2C[C@@H](C[C@H]2C1=O)O |
SMILES |
CN1CN2CC(CC2C1=O)O |
Kanonische SMILES |
CN1CN2CC(CC2C1=O)O |
Synonyme |
1H-Pyrrolo[1,2-c]imidazol-1-one,hexahydro-6-hydroxy-2-methyl-,(6R-cis)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




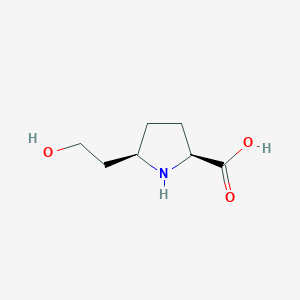

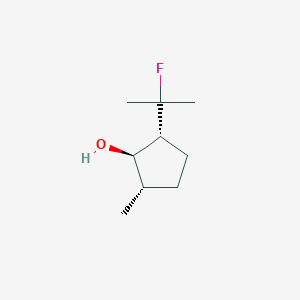

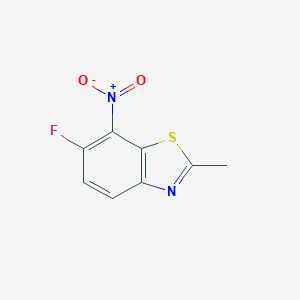

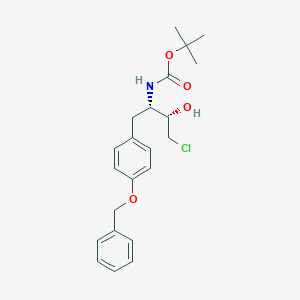

![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)
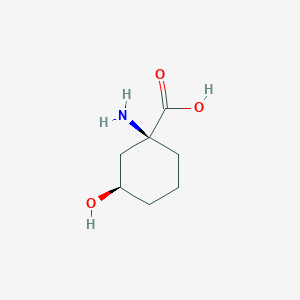
![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)
![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)
